molecular formula C20H17FN2O5S2 B12193397 N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide

N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide

Cat. No.: B12193397
M. Wt: 448.5 g/mol
InChI Key: OHRGGHIRDVXVKE-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide is a complex organic compound that features a combination of benzodioxole, thiazole, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. The starting materials might include 1,3-benzodioxole, thieno[3,4-d][1,3]thiazole, and 4-fluoroaniline. The synthetic route could involve:

  • Formation of the thiazole ring through cyclization reactions.
  • Introduction of the benzodioxole group via electrophilic aromatic substitution.
  • Coupling of the fluorophenyl group through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a candidate for drug development, particularly for its potential pharmacological activities.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other thiazole derivatives, benzodioxole-containing molecules, and fluorophenyl compounds. Examples could be:

  • Thiazole-based drugs like thiamine (vitamin B1).
  • Benzodioxole-containing natural products like safrole.
  • Fluorophenyl-containing pharmaceuticals like fluoxetine.

Uniqueness

The uniqueness of N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C20H17FN2O5S2

Molecular Weight

448.5 g/mol

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-(4-fluorophenyl)acetamide

InChI

InChI=1S/C20H17FN2O5S2/c21-13-3-1-12(2-4-13)7-19(24)22-20-23(15-9-30(25,26)10-18(15)29-20)14-5-6-16-17(8-14)28-11-27-16/h1-6,8,15,18H,7,9-11H2

InChI Key

OHRGGHIRDVXVKE-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)CC3=CC=C(C=C3)F)N2C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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